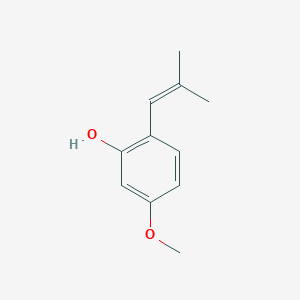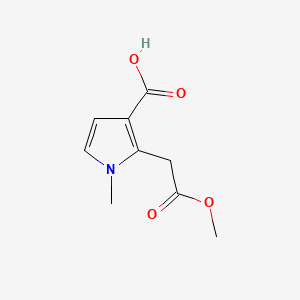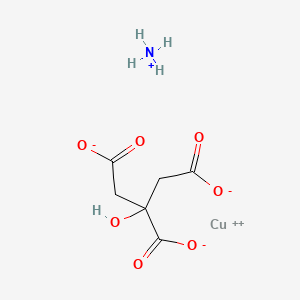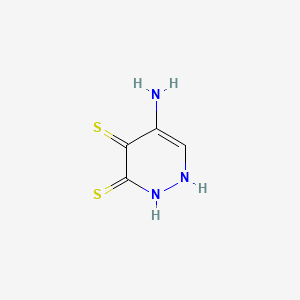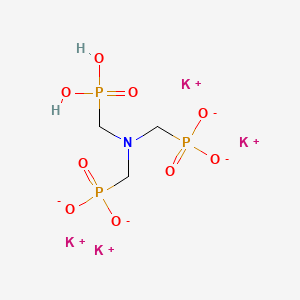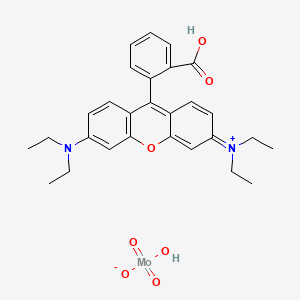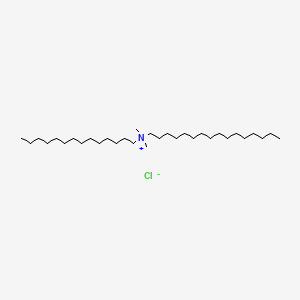
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine: is a chemical compound with the molecular formula C18H37N2OSn It is known for its unique structure, which includes a nitroso group, a stannyl group, and a cyclohexylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine typically involves the reaction of cyclohexylamine with nitrosating agents in the presence of tributylstannyl compounds. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at low temperatures, often around 0°C to 25°C.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The stannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or organometallic compounds can be used.
Major Products Formed
Oxidation: Nitrocyclohexylamine derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexylamine derivatives.
Applications De Recherche Scientifique
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The stannyl group can also interact with metal-binding sites, affecting the function of metalloproteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitroso-N-((trimethylstannyl)oxy)cyclohexylamine
- N-Nitroso-N-((triethylstannyl)oxy)cyclohexylamine
- N-Nitroso-N-((triphenylstannyl)oxy)cyclohexylamine
Uniqueness
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tributylstannyl group, in particular, provides unique properties compared to other stannyl derivatives.
Propriétés
Numéro CAS |
84012-65-7 |
|---|---|
Formule moléculaire |
C18H38N2O2Sn |
Poids moléculaire |
433.2 g/mol |
Nom IUPAC |
N-cyclohexyl-N-tributylstannyloxynitrous amide |
InChI |
InChI=1S/C6H11N2O2.3C4H9.Sn/c9-7-8(10)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
RPRGWCUJWYPAQR-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)ON(C1CCCCC1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






